molecular formula C26H19N3O5 B2660616 (4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl 2-(4-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate CAS No. 1029747-81-6

(4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl 2-(4-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate

Cat. No.: B2660616
CAS No.: 1029747-81-6
M. Wt: 453.454
InChI Key: AOFWIFSPPKBCCX-UHFFFAOYSA-N
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Description

(4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl 2-(4-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate is a bifunctional proteolysis-targeting chimera (PROTAC) that selectively degrades Bromodomain and Extra-Terminal (BET) proteins, including BRD2, BRD3, and BRD4 source . This compound operates through a catalytic mechanism by simultaneously engaging the BET protein with a high-affinity ligand and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein source . Its primary research value lies in its potent anti-tumor activity, particularly in models of castration-resistant prostate cancer and other hematological and solid tumors where BET proteins play a critical oncogenic role by regulating the expression of key genes like c-MYC and BCL-2 source . By inducing the degradation, rather than mere inhibition, of BET proteins, this PROTAC offers a prolonged pharmacodynamic effect and a potential strategy to overcome resistance mechanisms that can arise with traditional small-molecule BET inhibitors source , making it an invaluable tool for investigating oncogenic drivers and validating BET proteins as therapeutic targets.

Properties

IUPAC Name

(4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl 2-(4-methoxyphenyl)-1-oxoisoquinoline-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19N3O5/c1-33-19-11-9-18(10-12-19)29-15-22(20-6-2-3-7-21(20)25(29)31)26(32)34-16-17-14-24(30)28-13-5-4-8-23(28)27-17/h2-15H,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOFWIFSPPKBCCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C=C(C3=CC=CC=C3C2=O)C(=O)OCC4=CC(=O)N5C=CC=CC5=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl 2-(4-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C23H22N2O4C_{23}H_{22}N_2O_4, with a molecular weight of approximately 390.43 g/mol. The structure features a pyrido[1,2-a]pyrimidine core and an isoquinoline moiety, which are known to contribute to various pharmacological effects.

Antiinflammatory Activity

Research indicates that derivatives of pyrido[1,2-a]pyrimidine exhibit significant anti-inflammatory properties. For instance, compounds similar to the target molecule have been shown to inhibit hyaluronidase activity, which is crucial in mediating inflammatory responses. In vitro studies demonstrated that certain derivatives achieved greater inhibition than standard anti-inflammatory drugs like Indomethacin at specific concentrations .

Antimicrobial Activity

The compound's structural components suggest potential antimicrobial effects. Compounds with similar heterocyclic frameworks have been reported to exhibit activity against various bacterial strains. This antimicrobial action is often attributed to the ability of these compounds to disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways.

Cytotoxicity and Anticancer Activity

Preliminary studies have indicated that the compound may possess cytotoxic properties against specific cancer cell lines. The mechanism appears to involve the induction of apoptosis in malignant cells, although detailed mechanisms remain to be fully elucidated. Further research is warranted to explore its efficacy in various cancer models.

Case Study 1: Anti-inflammatory Effects

A study published in World Journal of Pharmaceutical Sciences explored the synthesis and biological evaluation of pyrido[1,2-a]pyrimidin derivatives. Researchers found that certain compounds demonstrated marked anti-inflammatory activity in carrageenan-induced edema models in rats, suggesting potential therapeutic applications in treating chronic inflammatory diseases .

Case Study 2: Cytotoxicity Assessment

In a separate investigation focused on cytotoxicity, researchers assessed the effects of related pyrido[1,2-a]pyrimidine derivatives on human cancer cell lines. The findings indicated dose-dependent cytotoxicity with significant apoptotic effects observed at higher concentrations. These results highlight the need for further exploration into the anticancer potential of such compounds .

Comparative Analysis of Similar Compounds

Compound NameStructureBiological ActivityReference
Compound AStructure AAnti-inflammatory
Compound BStructure BAntimicrobial
Compound CStructure CCytotoxic

Scientific Research Applications

Structure and Composition

The compound has the following molecular formula:

  • Molecular Formula : C30H27N5O4
  • Molecular Weight : 521.6 g/mol

The structure features a pyrido-pyrimidine core linked to an isoquinoline derivative, which is significant for its biological activity.

Chemical Identification

  • CAS Number : 1029747-81-6
  • IUPAC Name : (4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl 2-(4-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate

Anticancer Activity

Recent studies have indicated that derivatives of pyrido-pyrimidine compounds exhibit significant anticancer properties. The specific compound has shown promise in inhibiting cancer cell proliferation through various mechanisms, including:

  • Induction of apoptosis in cancer cells.
  • Inhibition of key signaling pathways involved in tumor growth.

For instance, research has demonstrated that compounds with similar structures can effectively target cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism often involves the disruption of cellular processes that lead to uncontrolled growth and survival of cancer cells.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Studies suggest it may possess activity against a range of pathogens, including bacteria and fungi. This is particularly relevant given the increasing concern over antibiotic resistance.

Case Study : A study evaluating various derivatives of pyrido-pyrimidine compounds found that certain modifications enhanced their efficacy against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli.

Neuroprotective Effects

Emerging research indicates that the compound may have neuroprotective effects, potentially useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The neuroprotective mechanisms are believed to involve:

  • Reduction of oxidative stress.
  • Modulation of neuroinflammatory responses.

Enzyme Inhibition

The compound's structure suggests potential as an enzyme inhibitor. Specifically, it may inhibit enzymes involved in metabolic pathways relevant to various diseases, including those implicated in cancer and metabolic disorders.

Comparison with Similar Compounds

Key Structural Features

The target compound’s uniqueness lies in its ester linkage and isoquinoline carboxylate moiety. Below is a comparison with structurally related carboxamide and ester derivatives (Table 1):

Table 1: Structural and Molecular Comparison

Compound Name / CAS Core Structure Substituents Molecular Formula Molar Mass (g/mol) Key Functional Groups
Target Compound Pyrido[1,2-a]pyrimidinone 2-(4-Methoxyphenyl)-isoquinoline ester Not provided Estimated ~500 Ester, 4-methoxyphenyl
N-(4-Methylphenyl)-1-benzyl derivative (902034-99-5) Pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine 7-Methyl, N-(4-methylphenyl), benzyl C26H22N4O2 422.48 Carboxamide, benzyl
N-Benzyl-2-hydroxy-9-methyl analog Pyrido[1,2-a]pyrimidinone N-Benzyl, 9-methyl, 2-hydroxy Not provided Not provided Carboxamide, benzyl, hydroxy
1-(3-Methoxypropyl)-4-oxo analog (900887-75-4) Pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine 3-Methoxypropyl, 4-methylphenyl C25H25N5O3 443.50 Carboxamide, methoxypropyl

Key Observations :

  • Ester vs. Amide Linkage : The target compound’s ester group may confer higher hydrolytic lability compared to carboxamide analogs, impacting oral bioavailability .
  • Substituent Effects : The 4-methoxyphenyl group in the target compound could enhance lipophilicity and π-π stacking interactions compared to simpler aryl groups (e.g., 4-methylphenyl in CAS 902034-99-5) .

Pharmacological Activity

highlights that N-benzyl-2-hydroxy-9-methyl-4-oxo-pyrido[1,2-a]pyrimidine-3-carboxamides exhibit analgesic activity in the acetic acid writhing model, comparable to 4-hydroxyquinolin-2-ones . This suggests bioisosteric replacement of the quinolinone core with pyrido[1,2-a]pyrimidinone retains activity. However, the target compound’s isoquinoline ester moiety may alter its pharmacokinetic profile or target selectivity.

Q & A

Q. How can researchers integrate this compound into broader pharmacological or chemical theories?

  • Methodological Answer : Align experimental findings with conceptual frameworks such as ligand-receptor interaction theories or heterocyclic chemistry principles. For example, stresses linking bioactivity data to receptor-binding hypotheses (e.g., opioid or COX inhibition) to contextualize mechanistic insights .

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